1-(2,4-Difluorophenyl)ethanamine hydrochloride
Overview
Description
1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
1-(2,4-Difluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Difluorophenyl)ethanamine hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and the biochemical pathways that this compound influences.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biochemical Analysis
Biochemical Properties
1-(2,4-Difluorophenyl)ethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves the inhibition of enzyme activity, leading to an increase in the levels of certain neurotransmitters. This compound also binds to specific receptors in the brain, influencing neurotransmission and signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission. Additionally, it has been shown to alter the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Furthermore, this compound can activate specific receptors, leading to downstream signaling events that alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These studies highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which are responsible for the metabolism of neurotransmitters. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it may influence the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. The distribution of this compound can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The process begins with 2,4-difluorobenzene.
Nucleophilic Substitution: The 2,4-difluorobenzene undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form 1-(2,4-difluorophenyl)ethanamine.
Hydrochloride Formation: The resulting 1-(2,4-difluorophenyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amines or alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)ethanamine hydrochloride: This compound has fluorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.
1-(2,3-Difluorophenyl)ethanamine hydrochloride: Another variant with fluorine atoms at the 2 and 3 positions, which also affects its reactivity and applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIGKZOWBCNPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592963 | |
Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791098-84-5 | |
Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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